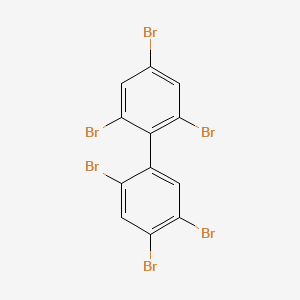
2,2',4,4',5,6'-Hexabromobiphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,4,4’,5,6’-Hexabromobiphenyl is a member of the polybrominated biphenyl group, which are compounds characterized by the presence of multiple bromine atoms attached to a biphenyl structure. This compound is known for its persistence in the environment and its bioaccumulative properties. It has been used primarily as a flame retardant in various industrial applications .
Méthodes De Préparation
The synthesis of 2,2’,4,4’,5,6’-Hexabromobiphenyl typically involves the bromination of biphenyl. The reaction is carried out using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction conditions include maintaining a controlled temperature to ensure the selective bromination at the desired positions on the biphenyl ring . Industrial production methods follow similar synthetic routes but are scaled up to meet commercial demands.
Analyse Des Réactions Chimiques
2,2’,4,4’,5,6’-Hexabromobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of brominated biphenyl oxides.
Reduction: Reduction reactions can remove bromine atoms, leading to less brominated biphenyls.
Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2,2’,4,4’,5,6’-Hexabromobiphenyl has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the behavior of brominated flame retardants.
Biology: Investigated for its effects on biological systems, particularly its bioaccumulation and toxicity.
Medicine: Research on its potential health impacts, including carcinogenicity and endocrine disruption.
Industry: Utilized as a flame retardant in plastics, textiles, and electronic devices.
Mécanisme D'action
The compound exerts its effects primarily through its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various genes involved in xenobiotic metabolism. This activation can result in the production of enzymes that metabolize and detoxify the compound. Additionally, 2,2’,4,4’,5,6’-Hexabromobiphenyl can inhibit gap junction-mediated cell-cell communication, which is a mechanism associated with tumor promotion .
Comparaison Avec Des Composés Similaires
2,2’,4,4’,5,6’-Hexabromobiphenyl is unique among polybrominated biphenyls due to its specific bromination pattern. Similar compounds include:
2,2’,4,4’,5,5’-Hexabromobiphenyl: Differing by the position of bromine atoms.
2,2’,3,4,5,6-Hexabromobiphenyl: Another isomer with a different bromination pattern.
Polybrominated diphenyl ethers (PBDEs): Structurally similar but with ether linkages instead of direct biphenyl connections.
These compounds share similar properties, such as persistence and bioaccumulation, but differ in their specific chemical behaviors and applications.
Propriétés
Numéro CAS |
36402-15-0 |
|---|---|
Formule moléculaire |
C12H4Br6 |
Poids moléculaire |
627.6 g/mol |
Nom IUPAC |
1,2,4-tribromo-5-(2,4,6-tribromophenyl)benzene |
InChI |
InChI=1S/C12H4Br6/c13-5-1-10(17)12(11(18)2-5)6-3-8(15)9(16)4-7(6)14/h1-4H |
Clé InChI |
SGDPXKBCMMVXTH-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Br)C2=CC(=C(C=C2Br)Br)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















